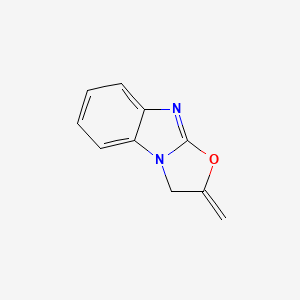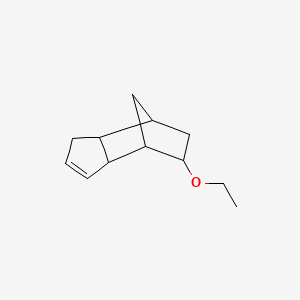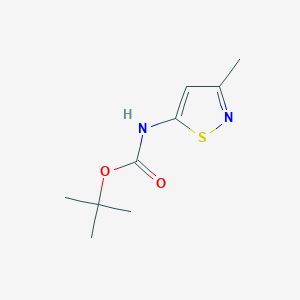
Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene-: is a heterocyclic compound that features a fused ring system combining benzimidazole and oxazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with carboxylic acids or their derivatives, followed by cyclization to form the oxazole ring. The reaction conditions often involve the use of catalysts and solvents to facilitate the cyclization process .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as microwave-assisted synthesis and solid-phase synthesis have been explored to enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form more complex derivatives.
Reduction: Reduction reactions can lead to the formation of dihydro derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles are employed under appropriate conditions.
Major Products: The major products formed from these reactions include substituted benzimidazo(1,2-b)oxazole derivatives, which can exhibit diverse chemical and biological properties .
Scientific Research Applications
Chemistry: In organic synthesis, benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- serves as a valuable building block for the construction of more complex molecules.
Biology and Medicine: This compound has shown promise in medicinal chemistry due to its potential biological activities. It has been investigated for its antimicrobial, anticancer, and antiviral properties. Researchers are exploring its use as a lead compound for the development of new therapeutic agents .
Industry: In the industrial sector, benzimidazo(1,2-b)oxazole derivatives are used in the development of materials with specific properties, such as electroluminescent materials for organic light-emitting diodes (OLEDs) and other electronic devices .
Mechanism of Action
The mechanism of action of benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- involves its interaction with specific molecular targets. These targets may include enzymes, receptors, and other biomolecules. The compound can modulate various biochemical pathways, leading to its observed biological effects. Detailed studies on its mechanism of action are ongoing to elucidate the precise molecular interactions involved .
Comparison with Similar Compounds
Benzimidazole: A structurally related compound with a wide range of biological activities.
Benzothiazole: Another heterocyclic compound with applications in medicinal chemistry.
Uniqueness: Benzimidazo(1,2-b)oxazole, 2,3-dihydro-2-methylene- stands out due to its unique fused ring system, which imparts distinct chemical and biological properties.
Properties
CAS No. |
78370-20-4 |
|---|---|
Molecular Formula |
C10H8N2O |
Molecular Weight |
172.18 g/mol |
IUPAC Name |
2-methylidene-1H-[1,3]oxazolo[3,2-a]benzimidazole |
InChI |
InChI=1S/C10H8N2O/c1-7-6-12-9-5-3-2-4-8(9)11-10(12)13-7/h2-5H,1,6H2 |
InChI Key |
TXUVSXFXDMBKBD-UHFFFAOYSA-N |
Canonical SMILES |
C=C1CN2C3=CC=CC=C3N=C2O1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![2-Phenyl-2,8-diazaspiro[4.5]decan-1-one hydrochloride](/img/structure/B13943900.png)

![tert-Butyl 2-(2-aminopropanoyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B13943911.png)
![n-[2-(2,4-Dimethoxyphenyl)benzoxazol-6-yl]acetamidine](/img/structure/B13943912.png)


![8-bromo-2-(methylthio)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B13943920.png)
![4-[2-(Ethylsulfanyl)ethoxy]aniline](/img/structure/B13943925.png)


![6-Methyl-1,4-dioxaspiro[4.4]nonan-7-one](/img/structure/B13943952.png)


